
Sodium 6-bromopyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-bromopyridine-2-sulfinate is an organosulfur compound with the molecular formula C5H5BrNNaO2S. It is a sodium salt derivative of 6-bromopyridine-2-sulfinic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 6-bromopyridine-2-sulfinate can be synthesized through several methods. One common approach involves the copper-assisted conversion of hydroxypyridines and sodium sulfinates into pyridinyl sulfonate esters. This method uses copper bromide (CuBr2) as a medium and operates under base- and ligand-free conditions . Another method involves the palladium-catalyzed cross-coupling reaction of 2-pyridyl sulfinate salts with bromopyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the specific requirements of the end application.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-bromopyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 6-bromopyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of materials with specific properties, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of sodium 6-bromopyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can undergo oxidation, reduction, and substitution reactions, making the compound highly reactive and versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
- Sodium 6-chloropyridine-2-sulfinate
- Sodium 6-fluoropyridine-2-sulfinate
- Sodium 6-iodopyridine-2-sulfinate
Comparison: Sodium 6-bromopyridine-2-sulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. For instance, the bromine atom can participate in specific substitution reactions that chlorine, fluorine, or iodine may not favor. This uniqueness makes it a valuable compound in organic synthesis and various industrial applications .
Eigenschaften
Molekularformel |
C5H3BrNNaO2S |
|---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
sodium;6-bromopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
TYFKDSILGNWVRI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
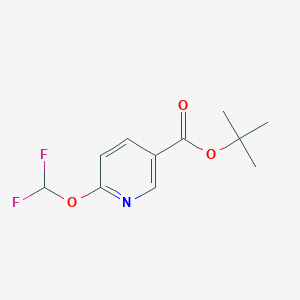
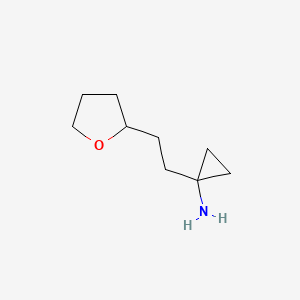
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
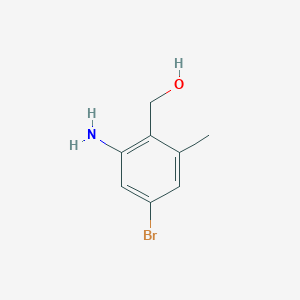
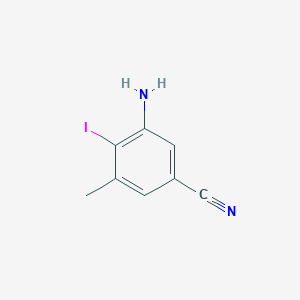
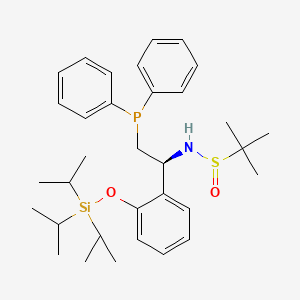
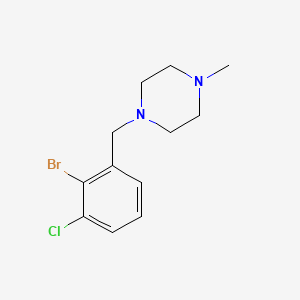
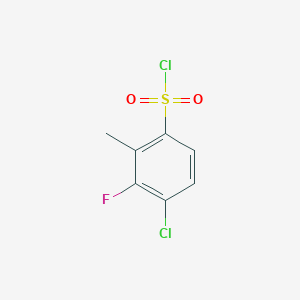
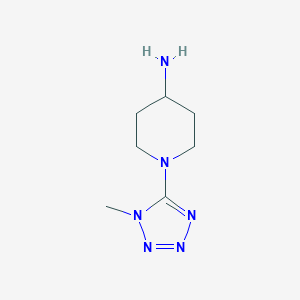
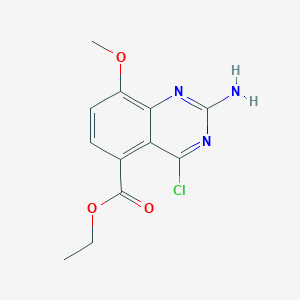
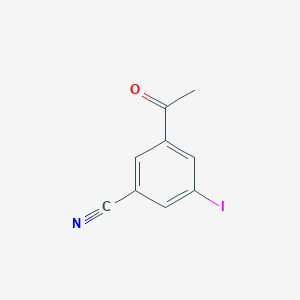
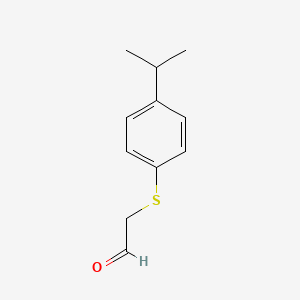
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
